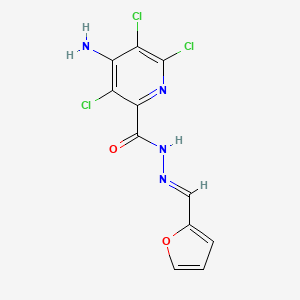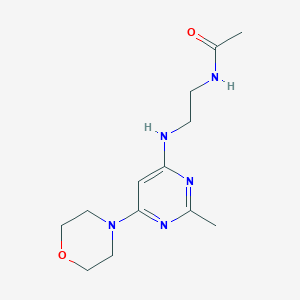
3,4-dimethylphenyl 3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethylphenyl 3-methylbenzoate is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 240.115029749 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Luminescence Sensing
One notable application involves the use of dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which have shown selective sensitivity to benzaldehyde-based derivatives. These frameworks exhibit characteristic sharp emission bands of Eu(3+) or Tb(3+) ions and can serve as potential fluorescence sensors for chemicals like benzaldehyde and its derivatives. This discovery opens up new avenues for the development of highly sensitive and selective luminescence-based sensors (Shi et al., 2015).
Agricultural Applications
In agriculture, polymeric and solid lipid nanoparticles have been used as carrier systems for fungicides such as carbendazim and tebuconazole. These nanoparticles offer advantages such as altered release profiles, reduced environmental toxicity, and improved efficacy in the prevention and control of fungal diseases in plants. The study demonstrates the potential of these nanoparticle systems to enhance agricultural productivity while minimizing adverse environmental impacts (Campos et al., 2015).
Transition Metal Coordination
Research into the coordination capability of functionalized ionic liquids and carbene complexes with transition metals has unveiled novel aspects of their chemistry. These studies have explored how such compounds interact with various transition metals, offering insights into their potential applications in catalysis and material science. For example, the coordination behavior of 1,3-dimethyl-4-(diphenylphosphino)imidazolium triflate with transition metals has been examined, highlighting its potential in the modular formation of transition-metal complexes (Ruiz et al., 2015).
Molecular Structure and Reactivity Studies
The synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines have been investigated, revealing potent cytotoxic properties against various cancer cell lines. Such studies contribute to the development of new therapeutic agents (Deady et al., 2003). Additionally, studies on the molecular structure, FT-IR, and spectroscopy of compounds like 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate have provided valuable information on their electronic properties, offering potential applications in materials science and drug design (Kumar et al., 2014).
Propriétés
IUPAC Name |
(3,4-dimethylphenyl) 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-5-4-6-14(9-11)16(17)18-15-8-7-12(2)13(3)10-15/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBMYXKXZWXSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5574783.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5574791.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5574813.png)

![4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5574829.png)

![{4,8-dimethyl-2-oxo-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-3-yl}acetic acid](/img/structure/B5574846.png)


![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5574859.png)
